butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

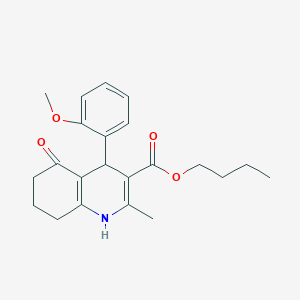

Butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic tetrahydroquinoline derivative characterized by a bicyclic nitrogen-containing core. Its structure includes:

- A tetrahydroquinoline backbone with a ketone group at position 3.

- A 2-methoxyphenyl substituent at position 4, which introduces steric and electronic effects.

- A methyl group at position 2 and a butyl ester at position 3, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-13-27-22(25)19-14(2)23-16-10-8-11-17(24)21(16)20(19)15-9-6-7-12-18(15)26-3/h6-7,9,12,20,23H,4-5,8,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKLHSJZZPQRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385896 | |

| Record name | butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5476-59-5 | |

| Record name | butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., iodine in , trifluoromethyl in ) enhance reactivity and binding to hydrophobic enzyme pockets. Electron-Donating Groups (e.g., methoxy in the target compound, dimethylamino in ) improve solubility and modulate electronic interactions with targets.

Methyl/ethyl esters () offer better metabolic stability but reduced bioavailability.

Core Modifications: Hexahydroquinoline derivatives () exhibit greater conformational flexibility compared to tetrahydroquinoline analogs, affecting target selectivity. Phenyl vs. Heteroaromatic Substitutions: The 2-methoxyphenyl group in the target compound provides moderate steric bulk compared to naphthyl () or benzodioxolyl () substituents in analogs.

Biological Activity Trends: Halogenated derivatives (e.g., iodine in , bromine in ) show promise in anticancer and antimicrobial applications.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s 2-methoxyphenyl group can be synthesized via Friedländer annulation, similar to methods described for iodophenyl analogs .

- Structure-Activity Relationship (SAR): The 2-methoxy group may reduce cytotoxicity compared to halogenated analogs, as seen in studies on similar quinoline derivatives . Butyl ester chains are associated with prolonged half-lives in vivo, as observed in pharmacokinetic studies of hexahydroquinoline esters .

Biological Activity

Butyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS Number: 5476-59-5) is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, including anti-cancer properties and effects on various biological pathways. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 369.454 g/mol. Its LogP value is 4.33520, indicating its lipophilicity, which can influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests a promising avenue for further investigation.

The biological activity of quinoline derivatives often involves interaction with cellular signaling pathways. These compounds may inhibit protein kinases or modulate the activity of transcription factors involved in tumor progression. For example:

- Inhibition of Kinases : Some studies demonstrate that quinoline derivatives can inhibit receptor tyrosine kinases associated with cancer progression.

- Induction of Apoptosis : Compounds in this class have been shown to activate apoptotic pathways in cancer cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the effect of similar quinoline compounds on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |

| Study B (2022) | Evaluated the anti-inflammatory properties; demonstrated inhibition of pro-inflammatory cytokines in vitro. |

| Study C (2021) | Focused on the synthesis and biological evaluation; reported IC50 values indicating potent activity against specific cancer types. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.